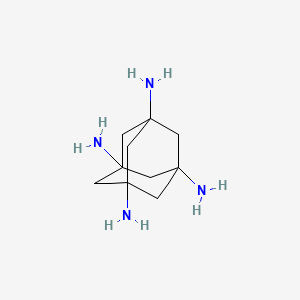

1,3,5,7-Tetraaminoadamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,3,5,7-tetramine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWMAVSZMEULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258981 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16004-77-6 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16004-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established and Novel Synthetic Routes to 1,3,5,7-Tetraaminoadamantane

The synthesis of this compound has evolved significantly, moving from historically challenging methods to more efficient photochemical and radical-based approaches. These advancements have been crucial in making this versatile building block more accessible for further chemical exploration.

Photochemical Synthesis from Tetraiodide Precursors

A pivotal step in the modern synthesis of this compound involves a photochemical reaction. The key transformation is the photolysis of 1,3,5,7-tetraiodoadamantane in acetonitrile (B52724), which yields 1,3,5,7-tetraacetamidoadamantane (B8501081) ntis.gov. This reaction is highly specific to the iodide precursor, as subjecting the tetrabromide derivative to the same conditions results in the formation of only the monoacetamide product ntis.gov. The tetraacetamide is then hydrolyzed to afford the final this compound ntis.gov.

Free Radical Amidation Techniques

While direct free radical amidation at the bridgehead positions of the adamantane (B196018) core is a conceivable strategy, the predominant and more extensively documented method for introducing the four amino groups involves a pathway that can be mechanistically interpreted through radical intermediates. The photochemical process described above, proceeding from the tetraiodide, is mechanistically similar to a Ritter reaction, although the classic Ritter reaction conditions are not effective for either the tetraiodide or the tetrabromide precursors to obtain the tetraamide ntis.gov. The generation of an adamantyl radical via hydrogen abstraction is a known process, which can then be trapped by various reagents nih.gov. However, the direct, one-step free radical amidation to form the tetraamino product is less common than the multi-step sequence involving the tetrahalide.

Improvements in Synthesis for Enhanced Yields and Efficiency

Significant improvements to the synthetic route pioneered by Sollott have been reported, focusing on optimizing the amidation step. By modifying the reaction conditions, the time required for the conversion of 1,3,5,7-tetraiodoadamantane to 1,3,5,7-tetraacetamidoadamantane has been drastically reduced from 64 hours to just 30 minutes researchgate.net. This optimization has also led to a substantial increase in the yield of the tetraacetamide, from 51% to 95% researchgate.net. Consequently, the total yield of 1,3,5,7-tetranitroadamantane (B3330873) (TNA), a key derivative, starting from adamantane was improved to 18%, a significant increase from the 8% reported in the original reference researchgate.net.

| Synthetic Step | Precursor | Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Adamantane | Br₂, AlCl₃ | 1,3,5,7-Tetrabromoadamantane (B396909) | - | researchgate.net |

| Halogen Exchange | 1,3,5,7-Tetrabromoadamantane | - | 1,3,5,7-Tetraiodoadamantane | - | researchgate.net |

| Photochemical Amidation (Original) | 1,3,5,7-Tetraiodoadamantane | Photolysis in Acetonitrile | 1,3,5,7-Tetraacetamidoadamantane | 51% | researchgate.net |

| Photochemical Amidation (Improved) | 1,3,5,7-Tetraiodoadamantane | Modified Conditions | 1,3,5,7-Tetraacetamidoadamantane | 95% | researchgate.net |

| Hydrolysis | 1,3,5,7-Tetraacetamidoadamantane | Acid Hydrolysis | This compound | - | ntis.gov |

Derivatization Strategies and Functional Group Interconversions of this compound

The tetraamino derivative of adamantane is a valuable intermediate for the synthesis of other functionalized adamantanes, most notably polynitro compounds, which are of interest for their energetic properties.

Oxidative Pathways to Polynitroadamantane Derivatives, including 1,3,5,7-Tetranitroadamantane

A key derivatization of this compound is its oxidation to 1,3,5,7-tetranitroadamantane. This transformation has been successfully achieved using permanganate (B83412) oxidation ntis.gov. This method was noted as a novel application of the procedure for preparing compounds with more than two nitro groups ntis.gov. The permanganate ion is a powerful oxidizing agent capable of converting amines to nitro compounds wikipedia.orgchemeurope.com. The reaction conditions, such as pH, can influence the final products in permanganate oxidations chemeurope.com.

| Reaction | Starting Material | Key Reagent | Product | Significance | Reference |

|---|---|---|---|---|---|

| Oxidation | This compound | Permanganate | 1,3,5,7-Tetranitroadamantane | Synthesis of a key energetic material. | ntis.gov |

Amidation and Subsequent Hydrolysis Reactions

A key methodology commences with the halogenation of adamantane to produce 1,3,5,7-tetraiodoadamantane. The pivotal step in this synthetic sequence is the photolysis of the resulting tetraiodide in an acetonitrile solvent. This photochemical reaction yields 1,3,5,7-tetraacetamidoadamantane, the tetra-amidated intermediate. The final step to obtain this compound is the hydrolysis of this tetraacetamide.

It is noteworthy that substituting 1,3,5,7-tetrabromoadamantane for the tetraiodide under identical photolytic conditions does not produce the tetra-substituted product; instead, it yields only the monoacetamide derivative. Furthermore, the Ritter reaction, a method mechanistically analogous to this photochemical amidation, has been found to be ineffective for the synthesis of the tetraamide from either the tetraiodide or the tetrabromide precursor.

| Starting Material | Key Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| 1,3,5,7-Tetraiodoadamantane | 1. Photolysis in Acetonitrile | 1,3,5,7-Tetraacetamidoadamantane | This compound |

| 1,3,5,7-Tetraacetamidoadamantane | 2. Hydrolysis | - |

Conversions to Other Bridgehead-Functionalized Adamantanes

The functionalization of the bridgehead positions of the adamantane core allows for the synthesis of a variety of derivatives with tailored properties. While direct conversion of the amino groups in this compound to aminomethyl or cyanatophenyl groups is not prominently documented, related synthetic strategies can yield these functionalized adamantanes.

Aminomethyl Functionalization

The synthesis of 1,3,5,7-tetrakis(aminomethyl)adamantane (B1252753), a derivative with one-carbon extensions at the bridgehead positions, has been achieved through a pathway that does not originate from this compound. This process begins with 1,3,5,7-tetrabromoadamantane. A radical nucleophilic substitution (SRN1) reaction is employed to replace the bromine atoms with cyanide groups, yielding 1,3,5,7-tetracyanoadamantane nih.govamazonaws.com. The subsequent step involves the reduction of the four cyano groups to afford the target compound, 1,3,5,7-tetrakis(aminomethyl)adamantane nih.gov.

| Starting Material | Reaction Type | Intermediate | Final Product |

|---|---|---|---|

| 1,3,5,7-Tetrabromoadamantane | Radical Nucleophilic Substitution (SRN1) with Cyanide | 1,3,5,7-Tetracyanoadamantane | - |

| 1,3,5,7-Tetracyanoadamantane | Reduction | - | 1,3,5,7-Tetrakis(aminomethyl)adamantane |

Cyanatophenyl Functionalization

The creation of a cyanatophenyl-functionalized adamantane from this compound would likely require a multi-step synthetic sequence, as a direct conversion is not readily found in the literature. A hypothetical route would first involve the conversion of the bridgehead amino groups to hydroxyl groups to form 1,3,5,7-tetrahydroxyadamantane.

The synthesis of aryl cyanates from phenolic compounds is a well-established method, often proceeding via the reaction of a phenol (B47542) with cyanogen (B1215507) bromide in the presence of a base like triethylamine (B128534) thieme-connect.deorientjchem.org. Therefore, if 1,3,5,7-tetrahydroxyadamantane were available, it could potentially be converted to a tetrakis(cyanatophenyl)adamantane derivative. It should be noted that 1,3,5,7-tetrahydroxyadamantane can be synthesized via the direct oxidation of adamantane using hydrogen peroxide in acetonitrile, catalyzed by a copper dichloride complex with dimethylglyoxime (B607122) mdpi.com. This provides a route to the necessary polyol precursor without starting from the tetraamine (B13775644).

Application As a Core Building Block in Advanced Materials Science

Covalent Organic Frameworks (COFs) and Metal-Covalent Organic Frameworks (MCOFs)

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comtcichemicals.com They are categorized into two-dimensional (2D) structures, which form stacked layers, and three-dimensional (3D) frameworks. tcichemicals.com The pre-designable nature of COFs allows for precise control over their composition, topology, and porosity, making them promising for applications in gas storage, separation, and catalysis. nih.gov The synthesis of 3D COFs, however, has been considered a significant challenge. nih.govnortheastern.edu 1,3,5,7-Tetraaminoadamantane serves as a critical tetrahedral node for the successful construction of these complex 3D architectures. mdpi.comchemistryviews.org

The tetrahedral geometry of this compound is fundamental to directing the formation of 3D COF networks. By reacting TAA with various linear or triangular linker molecules, researchers can create extended, porous crystalline structures with predictable topologies, such as the diamondoid (dia) net. mdpi.comnih.govchemistryviews.org

The construction of COFs with multiple, distinct types of covalent bonds within a single framework is an advanced design strategy to create more complex and functional materials. This requires the use of orthogonal reactions, where different linkages can form simultaneously without interfering with each other. The Schiff base reaction to form imine bonds and the dehydration of boronic acids to form boroxine (B1236090) rings are two such compatible reactions. nih.govresearchgate.net

While the simultaneous construction of imine-boroxine hybrid linkages has been successfully demonstrated in 2D single-layered COFs (sCOFs), the specific integration of this dual-linker strategy into a 3D framework using this compound is a developing area. nih.gov The principle involves using a bifunctional precursor that contains, for example, both an aldehyde group (for imine formation with TAA) and a boronic acid group (for boroxine formation). The successful application of this method would yield highly complex 3D COFs with enhanced structural diversity and functionality.

The intrinsic amino groups of the TAA building block can be retained within the final COF structure, imparting basic properties to the material. This strategy was used to design and synthesize two novel 3D microporous base-functionalized COFs, BF-COF-1 and BF-COF-2. nih.govnortheastern.edu These materials were synthesized through the condensation of the tetrahedral alkyl amine TAA with planar triangular building units. northeastern.edu

BF-COF-1 was synthesized from this compound and 1,3,5-triformylbenzene (TFB). nih.gov

BF-COF-2 was synthesized from this compound and triformylphloroglucinol (TFP). nih.gov

These COFs serve as effective heterogeneous catalysts for base-catalyzed Knoevenagel condensation reactions. They demonstrated high conversion rates, significant size selectivity, and good recyclability, highlighting the potential for 3D COFs derived from TAA to act as shape-selective catalysts. nih.govnortheastern.edu

| COF Name | Building Blocks | Application | Catalytic Conversion | Key Finding |

|---|---|---|---|---|

| BF-COF-1 | This compound (TAA) + 1,3,5-Triformylbenzene (TFB) | Knoevenagel Condensation | 96% | Demonstrates high size selectivity and good recyclability. nih.gov |

| BF-COF-2 | This compound (TAA) + Triformylphloroglucinol (TFP) | Knoevenagel Condensation | 98% | Shows excellent catalytic activity and shape-selectivity. nih.govnortheastern.edu |

Integrating inorganic clusters like carboranes into COF architectures can yield materials with unique properties. chemistryviews.org Researchers have developed a 3D carborane-based COF by reacting the tetrahedral this compound with a linear linker, diformyl-p-carborane (DFCB). chemistryviews.orgmdpi.com The resulting material, TAA-DFCB-COF, was synthesized in a 66% yield via an imine condensation reaction. chemistryviews.org

This COF exhibits high crystallinity, porosity, and robustness. nih.govchemistryviews.org A key feature is its channels, which are enclosed by densely packed carborane units. The carborane content in TAA-DFCB-COF reaches over 54% by weight, among the highest reported for carborane-based porous materials. nih.govchemistryviews.org This high carborane density makes the COF an effective adsorbent for separating hexane (B92381) isomers, leveraging the dihydrogen bond interactions between the carborane clusters and the alkane molecules. chemistryviews.org

Metal-Covalent Organic Frameworks (MCOFs or CMOFs) merge the chemistry of COFs and Metal-Organic Frameworks (MOFs) by incorporating metal clusters as structural nodes. researchgate.net One approach involves networking metal clusters, such as copper(I) cyclic trinuclear units (Cu(I)-CTUs), with organic linkers through dynamic covalent bonds. researchgate.netnih.gov

While specific examples detailing the use of this compound in these Cu(I)-CTU based CMOFs are not yet prominent, the principle is well-established. The amino groups of TAA are suitable for forming imine linkages with aldehyde-functionalized ligands that coordinate with the metal clusters. This strategy would create a 3D framework where the tetrahedral geometry of TAA complements the structure of the metal units, potentially leading to materials with novel catalytic or photocatalytic properties derived from the integrated metal centers. researchgate.netnih.gov

Determining the precise crystal structure of COFs is crucial for understanding their properties but remains a significant challenge due to their typically microcrystalline nature. semanticscholar.orgnih.gov Powder X-ray diffraction (PXRD) is the primary technique used to assess the crystallinity and determine the structure of TAA-derived COFs. chemistryviews.orgresearchgate.net

COFs synthesized from TAA often exhibit a diamondoid (dia) topology, a direct consequence of the tetrahedral geometry of the adamantane (B196018) core. mdpi.comchemistryviews.org However, the extended nature of the linkers used can lead to the formation of interpenetrated networks, where multiple independent frameworks grow through one another. mdpi.com

Carborane-based COFs (e.g., TAA-DFCB-COF) have been shown to form a 7-fold interpenetrated dia topological network, while still maintaining high porosity and robustness. nih.gov

Polyimide-based COFs , formed by reacting TAA with pyromellitic dianhydride, can result in 4-fold interpenetrated dia nets. mdpi.comnih.gov

Steric hindrance engineering , such as incorporating bulky adamantane units into linkers, has been used to control and reduce the degree of interpenetration, achieving 2-fold interpenetrated structures with exceptionally high surface areas (>3400 m²/g) and large mesopores. nih.gov

The high crystallinity confirmed by PXRD analysis is a testament to the effectiveness of TAA as a rigid, directional building block for creating highly ordered, porous 3D materials. nih.govchemistryviews.org

| COF Type/Name | Building Blocks | Topology | Degree of Interpenetration | Key Structural Feature |

|---|---|---|---|---|

| Polyimide COF (3D COF-PI-2) | TAA + Pyromellitic dianhydride | dia | 4-fold | Tetrahedral building unit dictates interpenetrated geometry. mdpi.comnih.gov |

| Carborane COF (TAA-DFCB-COF) | TAA + Diformyl-p-carborane | dia | 7-fold | High crystallinity and channels enclosed by dense carborane units. nih.govchemistryviews.org |

| Mesoporous Adamantane COF | Adamantane-based monomers | Diamondoid | 2-fold | Exceptionally high surface area (>3400 m²/g) and low density. nih.gov |

Research into the Porosity and Potential for Gas Adsorption and Separation in COFs

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures, making them promising materials for gas storage and separation. The adamantane core, due to its rigid and three-dimensional nature, is an excellent building block for creating robust, porous frameworks. While research has utilized various adamantane derivatives, the tetraamino functionality of this compound offers reactive sites for forming the covalent linkages essential for COF assembly.

Theoretical studies on COFs designed with a similar 1,3,5,7-tetraphenyladamantane (B96923) core have shown the potential for extremely high porosity (86–95%) and large accessible surface areas for hydrogen gas (5967–6709 m²/g) rsc.org. Experimental work on related structures, such as a microporous polycyanurate network derived from 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane, has yielded materials with significant gas uptake capabilities rsc.org. These findings underscore the potential of incorporating the this compound scaffold into COFs to create materials with tailored porosity for specific gas adsorption and separation applications. The amino groups can serve as key reactive points for polymerization reactions that form the extended porous network.

Supramolecular Chemistry and Crystal Engineering

The precise geometry of this compound is a key feature exploited in supramolecular chemistry and crystal engineering to build highly ordered, multidimensional structures.

Role of this compound as a Rigid Tetrahedral Scaffold

Adamantane derivatives substituted at the four bridgehead positions are recognized as a family of rigid tetrahedral building blocks. nih.govresearchgate.net The adamantane core itself is a conformationally well-defined and mechanically rigid scaffold that orients its four substituents in a tetrahedral arrangement in space. nih.gov This predictable geometry is fundamental to the principles of crystal design, allowing chemists to plan and construct complex supramolecular architectures with a high degree of control. The use of such rigid scaffolds is crucial for creating materials with specific and predictable network topologies.

Construction of Hydrogen-Bonded and Coordination-Bonded Framework Polymers

The four amino groups of this compound serve as powerful directional sites for forming non-covalent interactions. These primary amine functionalities can act as both hydrogen bond donors and acceptors, enabling the self-assembly of extended hydrogen-bonded networks. This principle has been demonstrated with the analogous 1,3,5,7-adamantanetetracarboxylic acid, which forms a five-fold interpenetrated diamondoid network through hydrogen bonds between its carboxylic acid groups wikipedia.org. Similarly, the amino groups of tetraaminoadamantane can coordinate to metal ions, acting as ligands to build coordination-bonded framework polymers, also known as metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net The tetrahedral disposition of these amino groups directs the metal centers into specific geometric arrangements, leading to the formation of highly ordered, three-dimensional porous materials. researchgate.net

Engineering of Coordination Polymers and Extended Network Structures

The use of tetrasubstituted adamantanes is a key strategy for obtaining MOFs and coordination polymers with highly ordered three-dimensional architectures. researchgate.net The tetrahedral geometry imposed by the adamantane core is directly responsible for the resulting symmetry and structure of the extended network. researchgate.net For example, a related derivative, 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane, has been shown to coordinate with copper(II) ions, acting as a polyconnected building unit in the formation of a gismondine-type MOF researchgate.net. By carefully selecting the metal ion and reaction conditions, the this compound molecule can be used to engineer a wide variety of coordination polymers with predictable structures and potentially useful properties, such as porosity or catalysis.

Energetic Materials Research (as a Precursor)

Beyond its use in constructing ordered materials, this compound is a critical precursor in the synthesis of high-energy density materials.

Synthesis of High-Energy Density Polynitroadamantane Derivatives from this compound

This compound is a key intermediate in a facile synthetic route to 1,3,5,7-tetranitroadamantane (B3330873), a high-energy density compound. acs.orgntis.gov The synthesis involves the oxidation of the four primary amino groups to nitro groups. One established method involves oxidizing the free tetraamine (B13775644) with potassium permanganate (B83412) to yield 1,3,5,7-tetranitroadamantane. ntis.govrsc.org More recent advancements have utilized powerful oxidizing agents like dimethyldioxirane, which has been reported to achieve an impressive yield of 91% for this transformation rsc.org. The resulting tetranitro derivative is a powerful energetic material, and this synthetic pathway highlights the role of this compound as a crucial molecular foundation for this class of compounds.

Theoretical and Experimental Studies on the Detonation Properties of Derived Energetic Compounds

A significant application of this compound is as a precursor to the energetic material 1,3,5,7-tetranitroadamantane. This is achieved through the oxidation of the tetraamino compound. google.comntis.gov Extensive research has been conducted to characterize the detonation properties of this and related polynitroadamantanes, through both theoretical calculations and experimental testing.

Experimental Findings:

Experimental testing of 1,3,5,7-tetranitroadamantane has demonstrated its potential as a high explosive with notable stability. google.com Key experimental data includes:

Five Second Explosion Temperature: 400° C, which is comparable to that of TNT and indicates excellent thermal stability. google.com

Impact Sensitivity: A "no-go" result in the range of 150-240 cm, suggesting it is significantly less sensitive to impact than TNT. google.com

Heat of Combustion: 3952 cal/gm, which is higher than that of TNT (3750 cal/gm). google.com

Theoretical Calculations:

Theoretical studies have been employed to predict the detonation performance of various polynitroadamantanes. One such study calculated the detonation velocity and pressure for a compound designated as DS-5, which corresponds to 1,3,5,7-tetranitroadamantane. The predicted properties for this compound were a detonation velocity of 8372 m/s and a detonation pressure of 32.1 GPa, with a density of 1.827 g/cm³. srce.hr Another calculated value for the detonation pressure of 1,3,5,7-tetranitroadamantane is 190 kilobars. google.com These theoretical predictions place its performance in a range comparable to or exceeding that of some standard high explosives. srce.hr

| Property | 1,3,5,7-Tetranitroadamantane (Experimental) | 1,3,5,7-Tetranitroadamantane (Theoretical) | TNT (for comparison) |

|---|---|---|---|

| Five Second Explosion Temperature | 400° C google.com | - | 400° C google.com |

| Impact Sensitivity | "No-go" in 150-240 cm range google.com | - | 65 ± 5 cm google.com |

| Heat of Combustion | 3952 cal/gm google.com | - | 3750 cal/gm google.com |

| Detonation Pressure | - | 190 kilobars google.com, 32.1 GPa srce.hr | 207 kilobars google.com |

| Detonation Velocity | - | 8372 m/s srce.hr | 6900 m/s wikipedia.org |

Other Emerging Material Applications

The unique structural characteristics of this compound and its derivatives have led to their exploration in various other areas of materials science, particularly in the fabrication of nanostructured materials and as functionalized diamondoids.

Fabrication of Nanostructured Materials via Self-Assembly

The rigid and perfectly tetrahedral geometry of the adamantane core makes its derivatives, including this compound, excellent building blocks for the construction of nanostructured materials through self-assembly. arxiv.org The four functional groups at the bridgehead positions can be tailored to direct the assembly of these molecules into larger, ordered structures. nih.gov

Adamantane-based scaffolds are utilized in supramolecular chemistry to create complex architectures. mdpi.com For instance, adamantanes substituted at the four bridgehead positions are considered rigid tetrahedral building blocks for the synthesis of framework polymers with hydrogen and coordination bonds. nih.govresearchgate.net The directional nature of the bonds originating from the tetrahedral adamantane core allows for the predictable formation of three-dimensional networks. This self-assembly process is driven by non-covalent interactions between the functional groups on the adamantane units, leading to the formation of crystalline solids with well-defined porous structures.

Functionalized Diamondoids in Advanced Material Systems

As the simplest member of the diamondoid family, adamantane and its functionalized derivatives have garnered interest for their potential in advanced material systems. nih.gov Diamondoids are nanoscale cage hydrocarbons that possess diamond-like structures and properties. wikipedia.org The functionalization of diamondoids, such as the introduction of amino groups in this compound, is a key step in integrating these molecules into larger material systems. nih.gov

Functionalized adamantanes are being explored as components in a variety of advanced materials:

Polymers: The rigid adamantane core can be incorporated into polymer chains to enhance thermal stability and modify mechanical properties. Star-shaped polymers have been synthesized using a tetra-functionalized adamantane core. nih.gov

Dendrimers: Adamantane serves as a tetra-functional core for the synthesis of dendrimers, which are highly branched, well-defined macromolecules. nih.gov These adamantane-based dendrimers have potential applications in areas such as drug delivery. nih.govresearchgate.net

Nanomaterials: The unique structural and physical properties of functionalized diamondoids make them attractive for applications in nanotechnology. nih.govresearchgate.net Their ability to self-assemble into ordered structures is a key aspect of their utility in this field.

The incorporation of the adamantane scaffold can impart desirable properties to the final material, such as high thermal stability, rigidity, and, due to its hydrocarbon nature, lipophilicity. nih.gov

Catalytic Applications and Methodological Advancements

Heterogeneous Catalysis via 1,3,5,7-Tetraaminoadamantane-Derived Frameworks

Covalent organic frameworks derived from this compound (TAA) have been specifically designed to function as robust heterogeneous catalysts. By combining TAA with aldehyde-containing linkers, it is possible to create 3D microporous frameworks with inherent basic functionalities, which are crucial for a range of catalytic transformations.

Researchers have successfully synthesized two base-functionalized covalent organic frameworks, designated as BF-COF-1 and BF-COF-2, by reacting this compound with 1,3,5-triformylbenzene (TFB) and triformylphloroglucinol (TFP), respectively researchgate.net. The resulting frameworks possess both acidic (from the enol form of the phloroglucinol (B13840) in BF-COF-2) and basic (from the unreacted amine groups) sites, rendering them bifunctional catalysts. This dual functionality is a key feature that can enhance catalytic activity by simultaneously activating different components of a reaction. The presence of these accessible and active sites within the porous structure makes these COFs highly effective for catalytic applications.

The well-defined and uniform pore sizes of BF-COF-1 and BF-COF-2 enable them to act as size-selective catalysts researchgate.net. The catalytic reactions occur within the microporous channels of the COFs. This confinement effect means that only reactant molecules that are small enough to diffuse into the pores can access the active catalytic sites. Larger molecules are excluded, leading to high selectivity based on substrate size. This shape-selective catalysis is a significant advantage of using these adamantane-based COFs, as it allows for precise control over the reaction products, a desirable feature in fine chemical synthesis researchgate.net.

The catalytic efficacy of these this compound-derived COFs has been demonstrated in the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction researchgate.net. In a model reaction between benzaldehyde (B42025) and malononitrile, both BF-COF-1 and BF-COF-2 exhibited remarkable catalytic performance. BF-COF-2, in particular, showed a higher conversion rate, which is attributed to its bifunctional nature that facilitates the reaction mechanism. The catalysts were also found to be highly recyclable, maintaining their activity over several cycles, which underscores their stability and potential for industrial applications researchgate.net.

The size-selective nature of these catalysts was confirmed by using reactants of varying sizes. While smaller reactants like benzaldehyde readily participated in the condensation reaction, larger substrates were effectively excluded, resulting in significantly lower conversion rates. This demonstrates the potential of these 3D COFs as a new class of shape-selective catalysts researchgate.net.

| Catalyst | Reactants | Product | Conversion (%) | Time (h) | Recyclability |

| BF-COF-1 | Benzaldehyde, Malononitrile | 2-benzylidenemalononitrile | 96 | 12 | High |

| BF-COF-2 | Benzaldehyde, Malononitrile | 2-benzylidenemalononitrile | 98 | 8 | High |

| BF-COF-1 | 4-tert-butylbenzaldehyde, Malononitrile | 2-(4-tert-butylbenzylidene)malononitrile | Low | 12 | - |

| BF-COF-2 | 4-tert-butylbenzaldehyde, Malononitrile | 2-(4-tert-butylbenzylidene)malononitrile | Low | 8 | - |

Electrocatalytic Research Utilizing this compound-Based Frameworks

While the application of covalent organic frameworks in electrocatalysis, particularly for the CO2 Reduction Reaction (CO2RR), is an active area of research, specific studies detailing the use of frameworks derived from this compound for this purpose are not yet prevalent in the reviewed literature. The inherent properties of amine-functionalized frameworks, such as their potential to capture and concentrate CO2, suggest that adamantane-based COFs could be promising candidates for future research in this field.

No specific research findings were identified for the application of this compound-based frameworks in the electrocatalytic CO2 reduction reaction.

| Catalyst | Faradaic Efficiency (%) | Current Density (mA/cm²) | Overpotential (V) | Stability |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations of 1,3,5,7-Tetraaminoadamantane Self-Assembly

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the spontaneous organization of molecules. For this compound, MD simulations have been employed to explore its self-assembly behavior, typically by simulating a system of 125 identical molecules under vacuum conditions. These simulations track the trajectories of each molecule over time, revealing how intermolecular forces govern the formation of larger aggregates.

A key metric used to characterize the resulting clusters is the radius of gyration (Rg), which measures the compactness of the assembled structure. Comparative simulations with other functionalized adamantanes highlight the unique role of the amino substituents in the assembly process.

Table 1: Comparative Radius of Gyration (Rg) for Assemblies of Functionalized Adamantanes

| Compound | Radius of Gyration (Rg) in Å |

|---|---|

| This compound | 24.5812 |

| 1,3,5,7-Tetrahydroxyadamantane | 22.6701 |

| 1,3,5,7-Tetraphenyladamantane (B96923) | 28.5014 |

Analysis of Intermolecular Interactions: Hydrogen Bonding, Dipole-Dipole Contacts, and Steric Effects

The self-assembly of this compound is primarily dictated by the interplay of several intermolecular forces. The amino (-NH₂) groups are central to this process.

Hydrogen Bonding: The primary amine substituents are capable of acting as both hydrogen bond donors and acceptors. This leads to the formation of a network of hydrogen bonds, which are strong, directional interactions that significantly influence the packing and orientation of the molecules within an aggregate.

Dipole-Dipole Contacts: The polarity of the C-N and N-H bonds creates localized dipoles within the molecule. The alignment of these dipoles between adjacent molecules results in favorable dipole-dipole interactions, further reinforcing a tightly packed structure.

Steric Effects: While the adamantane (B196018) core is bulky, the amino groups are relatively small. This contrasts with larger substituents like phenyl groups, which create significant steric hindrance and lead to less dense aggregates, as evidenced by the larger radius of gyration for 1,3,5,7-tetraphenyladamantane.

The strength and directionality of these interactions in this compound lead to a highly ordered local structure. Analysis using Radial Distribution Function (RDF) plots from simulations shows a sharply defined and intense first peak around 1.0 Å, which is indicative of very strong and localized short-range order within the first coordination shell of the molecules.

Influence of Functional Groups on Self-Assembly Behavior and Structural Order

The nature of the functional groups at the bridgehead positions of the adamantane cage is a critical determinant of self-assembly behavior. By comparing this compound with other derivatives, clear trends emerge.

Functional groups capable of hydrogen bonding, such as the amine (-NH₂) and hydroxyl (-OH) groups, tend to promote more organized and compact packing due to the strength and directionality of these interactions. For instance, 1,3,5,7-tetrahydroxyadamantane, which also forms hydrogen bonds, assembles into clusters with a smaller radius of gyration compared to the tetraamino derivative, potentially due to the formation of extended hydrogen-bonded chains or branching motifs.

In contrast, bulky, non-polar functional groups like the phenyl substituents in 1,3,5,7-tetraphenyladamantane impede close packing. The significant steric hindrance and potential for π-π stacking interactions result in more open and less dense aggregates, reflected in a significantly larger radius of gyration.

The thermal stability of these assemblies also varies with functionalization. Simulations show that the this compound assembly begins to show fragmentation around 400–450 K. This is less stable than the 1,3,5,7-tetraphenyladamantane assembly, which remains intact until well above 600 K, likely due to a combination of steric protection and stabilizing van der Waals interactions provided by the bulky phenyl groups.

Quantum Mechanical Studies on the Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. Such studies can elucidate the distribution of electrons, predict molecular orbitals, and provide insights into chemical reactivity.

For this compound, QM studies would typically focus on calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, the calculation of an electrostatic potential (ESP) map would reveal the charge distribution across the molecule. For this compound, these maps would be expected to show regions of negative potential localized around the nitrogen atoms of the amino groups, highlighting their basicity and propensity to engage in electrophilic interactions. While specific QM data for this compound is not detailed in readily available literature, the principles of such studies on related adamantane derivatives confirm that functionalization dramatically influences the electronic structure and reactivity of the adamantane cage.

Computational Prediction of Structural and Reactivity Properties of Derived Compounds

This compound serves as a precursor for the synthesis of other functionalized adamantanes, most notably 1,3,5,7-tetranitroadamantane (B3330873). This derivative is of interest as a potential high-energy-density material (HEDM). Computational chemistry plays a vital role in predicting the properties of such derived compounds before their synthesis and testing, which can be resource-intensive.

Theoretical studies on polynitroadamantanes and related compounds focus on predicting key characteristics that define their performance and safety as energetic materials. nih.gov These computational predictions typically include:

Heats of Formation (HOF): Calculated using quantum chemistry methods (like DFT), HOF is a fundamental thermodynamic property used to determine the energy content of a molecule. nih.gov

Detonation Properties: Using the calculated heats of formation and theoretical densities, empirical methods like the Kamlet-Jacobs equations are used to predict detonation velocity and pressure, which are key performance metrics for explosives. nih.gov

Thermal Stability and Decomposition Mechanisms: Computational models are used to calculate bond dissociation energies to identify the weakest bond in the molecule (the "trigger bond") and predict the initial steps of thermal decomposition. This is crucial for assessing the stability and safety of the energetic material. nih.gov

For derivatives like polynitroadamantanes, studies have shown that properties such as the heat of formation, detonation velocity, and pressure are strongly correlated with the number and spatial orientation of the nitro groups. nih.gov Such computational screening allows researchers to design and prioritize target molecules with optimal energetic performance and stability.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Pathways for 1,3,5,7-Tetraaminoadamantane

The currently established synthesis of this compound, while effective, often relies on multi-step processes that may not align with modern principles of green and sustainable chemistry. A key future direction lies in the development of more environmentally benign and efficient synthetic routes.

Future research endeavors are anticipated to explore:

Greener Reagents and Solvents: Investigation into the use of less hazardous reagents and recyclable or biodegradable solvents will be crucial. This could involve exploring enzymatic or biocatalytic methods for the amination of the adamantane (B196018) core, moving away from traditional, more aggressive chemical methods.

Process Intensification: The development of continuous flow processes or mechanochemical syntheses could offer significant advantages in terms of reaction efficiency, safety, and waste reduction compared to traditional batch processes.

A comparative analysis of a conventional versus a potential sustainable synthetic pathway is presented in Table 1.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Pathways for this compound

| Feature | Conventional Synthesis (e.g., Sollott & Gilbert, 1980) | Potential Sustainable Pathway |

|---|---|---|

| Starting Material | Adamantane | Adamantane or a renewable equivalent |

| Key Transformation | Multi-step process involving halogenation and amination | Direct C-H amination or biocatalytic conversion |

| Reagents | Potentially harsh reagents, stoichiometric use of reactants | Catalytic systems, enzymes, greener aminating agents |

| Solvents | Organic solvents | Water, supercritical fluids, or solvent-free conditions |

| Energy Input | Potentially high energy requirements for multiple steps | Lower energy input through catalysis or process intensification |

| Waste Generation | Multiple waste streams from intermediates and byproducts | Minimized waste through higher atom economy and recyclability |

Exploration of Advanced Framework Architectures with Tunable Properties

The tetrahedral geometry and the presence of four reactive amino groups make this compound an ideal building block for the construction of highly ordered, porous, three-dimensional materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Future research will likely focus on:

Novel COF Topologies: The reaction of TAA with various linker molecules of different geometries and functionalities can lead to the formation of novel COF topologies with tailored pore sizes and chemical environments. For instance, the solvothermal reaction of pyromellitic dianhydride with this compound has been shown to produce the polyimide-based COF, PI-COF-4. nih.govksu.edu.sa

Functionalized Frameworks: The amino groups of TAA can be post-synthetically modified to introduce a wide range of functional groups within the framework's pores. This could impart specific properties such as selective gas adsorption, catalytic activity, or sensing capabilities.

Interpenetrated and Multi-component Frameworks: The design and synthesis of interpenetrated frameworks or multi-component "mixed-linker" systems incorporating TAA could lead to materials with enhanced stability and unique properties arising from the synergistic interplay of different components.

Table 2: Examples of Adamantane-Based Frameworks and their Properties

| Framework Name | Building Blocks | Linkage | Key Properties | Potential Applications |

|---|---|---|---|---|

| PI-COF-4 | This compound, Pyromellitic dianhydride | Imide | High thermal stability, porosity | Gas storage and separation, catalysis |

| adm-COF-1 to 4 (designed) | 1,3,5,7-Tetraphenyladamantane (B96923) derivatives | Boronate ester | High porosity, large surface area | Hydrogen storage |

Expansion into New Catalytic Systems and Multipurpose Applications

The unique structure of this compound and its derivatives opens up avenues for their use in catalysis and other advanced applications. The tetrahedrally arranged amino groups can serve as anchoring points for catalytic metal centers or as basic catalytic sites themselves.

Future research directions include:

Homogeneous and Heterogeneous Catalysis: TAA can be functionalized to create novel ligands for homogeneous catalysis. Furthermore, its incorporation into porous frameworks can lead to highly active and recyclable heterogeneous catalysts. The rigid adamantane core can provide a stable and well-defined environment for the catalytic centers.

Catalyst Supports: The high surface area and chemical stability of TAA-based frameworks make them excellent candidates for catalyst supports. The amino groups can facilitate the dispersion and stabilization of metal nanoparticles, enhancing their catalytic performance.

Gas Separation and Storage: The tunable porosity and chemical functionality of TAA-based COFs and other porous polymers are highly promising for applications in gas separation (e.g., CO2/N2) and the storage of gases like hydrogen and methane. rsc.org

Drug Delivery and Biomedical Applications: The biocompatibility of the adamantane core, coupled with the ability to functionalize the amino groups, makes TAA a potential scaffold for the development of drug delivery systems and other biomedical materials.

Integration of Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling techniques are becoming indispensable tools for the rational design of new materials. In the context of this compound, computational studies can accelerate the discovery and optimization of novel materials with desired properties.

Future research will benefit from:

Predictive Modeling of Frameworks: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the structures, stabilities, and properties of new COFs and MOFs based on TAA before their experimental synthesis. nih.govmdpi.com This allows for the in silico screening of a large number of potential structures, saving significant experimental effort.

Understanding Structure-Property Relationships: Computational modeling can provide fundamental insights into the relationships between the molecular structure of TAA-based materials and their macroscopic properties, such as porosity, gas adsorption capacity, and catalytic activity. Coarse-grained modeling, for instance, can predict the packing behavior of porous organic cages. nih.govrsc.org

Simulation of Guest-Host Interactions: Molecular simulations can be used to study the interactions of guest molecules (e.g., gases, substrates) with the internal surfaces of TAA-based porous materials, providing a detailed understanding of adsorption and catalytic mechanisms at the molecular level.

The integration of these computational approaches will enable a more targeted and efficient design of this compound-based materials with tailored functionalities for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.